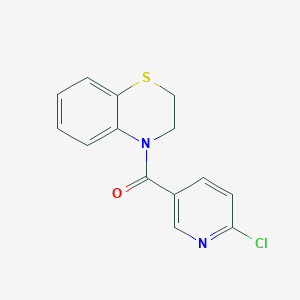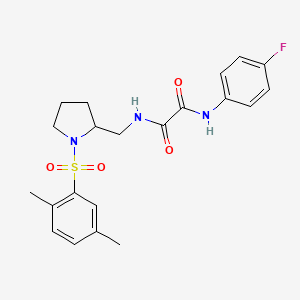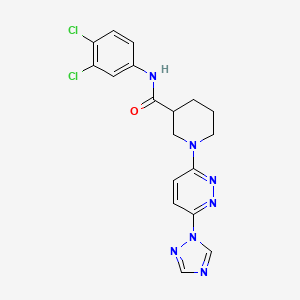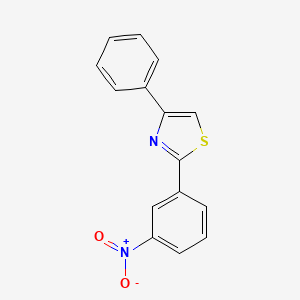
(4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone is a complex organic molecule that features a combination of triazole, piperazine, and cyclopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyaniline, propargyl bromide, and 1-phenylcyclopropylamine.
Formation of Triazole Ring: The first step involves the formation of the 1,2,3-triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically uses copper sulfate and sodium ascorbate as catalysts in a solvent like dimethyl sulfoxide (DMSO).
Piperazine Introduction: The triazole intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile.
Final Coupling: The final step involves coupling the piperazine-triazole intermediate with 1-phenylcyclopropylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine groups.
Reduction: Reduction reactions can target the triazole ring and the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro and methoxy positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium fluoride (KF) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its triazole and piperazine moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors, influencing cellular signaling pathways.
Medicine
Drug Development:
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Use in the development of new materials with specific electronic or mechanical properties.
作用机制
The compound exerts its effects primarily through binding to specific molecular targets such as enzymes or receptors. The triazole ring can interact with metal ions in enzyme active sites, while the piperazine and cyclopropyl groups can enhance binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- (4-((1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone
- (4-((1-(3-fluoro-4-hydroxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone
Uniqueness
The presence of the 3-fluoro-4-methoxyphenyl group in the compound provides unique electronic and steric properties that can enhance its binding affinity and selectivity compared to similar compounds. Additionally, the combination of triazole, piperazine, and cyclopropyl groups offers a versatile scaffold for further chemical modifications and optimization in drug development.
(4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone and its various aspects
属性
IUPAC Name |
[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2/c1-32-22-8-7-19(15-21(22)25)30-20(16-26-27-30)17-28-11-13-29(14-12-28)23(31)24(9-10-24)18-5-3-2-4-6-18/h2-8,15-16H,9-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVMNBHHACJDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4(CC4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)

![N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE](/img/structure/B3017443.png)

![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)
![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)



![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)

![7-(3,4-dimethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3017457.png)

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)
